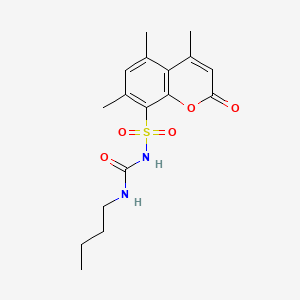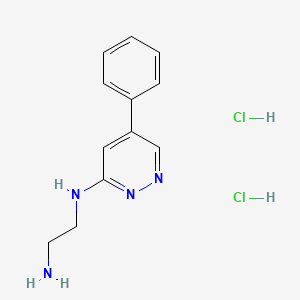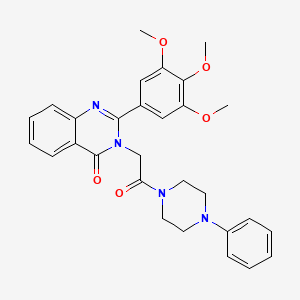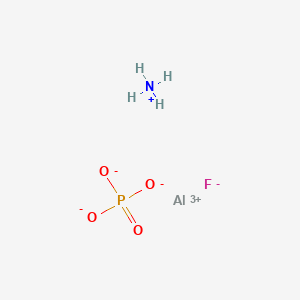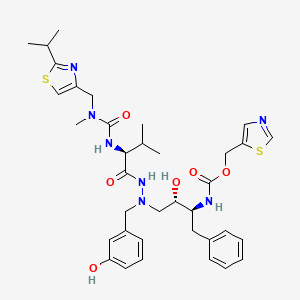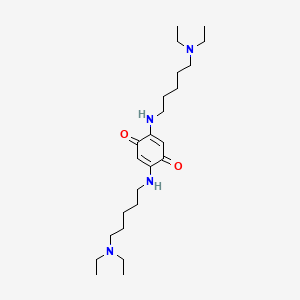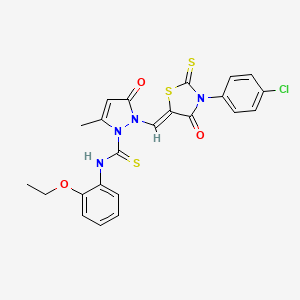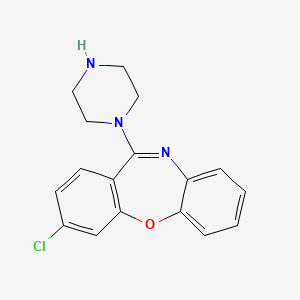
Skq3P7vsj7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (UNII: SKQ3P7VSJ7) is a chemical substance with the molecular formula C17H16ClN3O and a molecular weight of 313.78 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves the reaction of 11-chlorodibenzo[b,f][1,4]oxazepine with piperazine under specific conditions . The reaction typically requires a solvent such as toluene and may involve the use of activated carbon for purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives , while reduction may produce dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets. It is known to act on serotonin and dopamine receptors , making it relevant in the study of antipsychotic and antidepressant activities . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amoxapine: A tricyclic antidepressant with a similar structure.
Quetiapine: An antipsychotic with mixed serotonin and dopamine receptor antagonistic properties.
Clozapine: Another antipsychotic with a related chemical structure.
Uniqueness
3-chloro-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and its ability to interact with multiple receptor types. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
Eigenschaften
CAS-Nummer |
2182665-21-8 |
|---|---|
Molekularformel |
C17H16ClN3O |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
9-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-13-16(11-12)22-15-4-2-1-3-14(15)20-17(13)21-9-7-19-8-10-21/h1-6,11,19H,7-10H2 |
InChI-Schlüssel |
BAUCVRHLALEJNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)
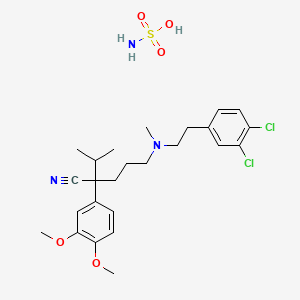
![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

